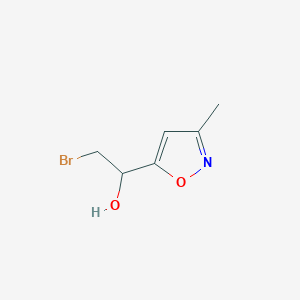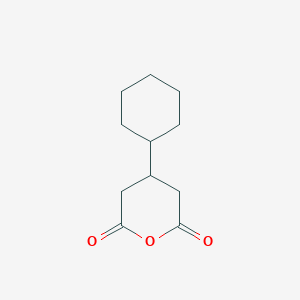
4-Cyclohexyloxane-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyloxane-2,6-dione is an organic compound with a unique structure that includes a cyclohexane ring fused to an oxane ring with two ketone groups at the 2 and 6 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclohexyloxane-2,6-dione typically involves the reaction of cyclohexane-1,3-dione with appropriate reagents to introduce the oxane ring. One common method includes the use of acid chlorides and enol esters, followed by rearrangement reactions. For example, the enol ester can be synthesized from the acid chloride and cyclohexane-1,3-dione, and then rearranged using strong cyanide reagents like sodium cyanide or potassium cyanide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Cyclohexyloxane-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone groups to alcohols.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or esters, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of this compound.
Scientific Research Applications
4-Cyclohexyloxane-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: The compound can be used in the production of polymers, coatings, and other materials with specialized properties
Mechanism of Action
The mechanism of action of 4-Cyclohexyloxane-2,6-dione involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact mechanism depends on the specific application and the structure of the compound’s derivatives .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Cyclohexyloxane-2,6-dione include other cyclohexane derivatives and oxane-containing molecules. Examples include:
Cyclohexane-1,3-dione: A precursor in the synthesis of this compound.
Cyclohexane-1,2-dione: Another cyclohexane derivative with different reactivity and applications.
Cyclohexane-1,4-dione: Used in various chemical syntheses and industrial applications .
Uniqueness
This compound is unique due to its specific structure, which combines a cyclohexane ring with an oxane ring and two ketone groups. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H16O3 |
|---|---|
Molecular Weight |
196.24 g/mol |
IUPAC Name |
4-cyclohexyloxane-2,6-dione |
InChI |
InChI=1S/C11H16O3/c12-10-6-9(7-11(13)14-10)8-4-2-1-3-5-8/h8-9H,1-7H2 |
InChI Key |
XDHDIVJWGKFOSR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2CC(=O)OC(=O)C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


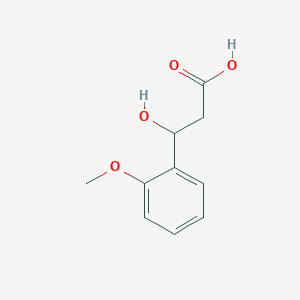
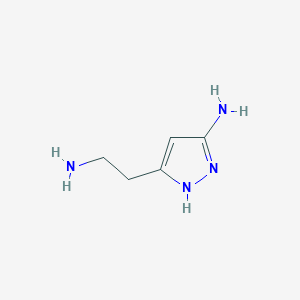
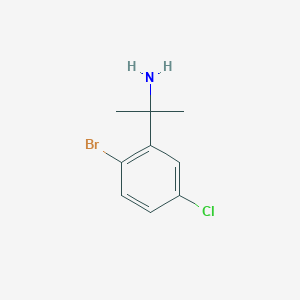

![2-Amino-2-[5-(trifluoromethyl)pyridin-2-yl]ethan-1-ol](/img/structure/B15321423.png)
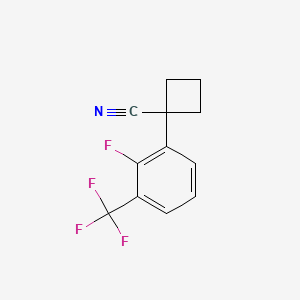


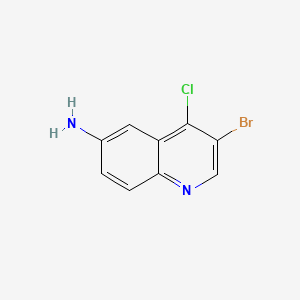

![5-Isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B15321451.png)

![4-[(1R)-1-aminoethyl]-3-chlorophenol](/img/structure/B15321476.png)
